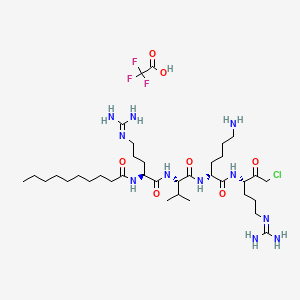
Decanoyl-RVKR-CMK TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its ability to block the activity of all seven proprotein convertases, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . It is widely used in scientific research for its inhibitory effects on various biological processes.
Vorbereitungsmethoden
The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling and chloromethylation reactions . Industrial production methods may involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Decanoyl-RVKR-CMK TFA undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s peptide backbone can undergo modifications under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Decanoyl-RVKR-CMK TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of proprotein convertases and their role in various biochemical pathways.
Wirkmechanismus
Decanoyl-RVKR-CMK TFA exerts its effects by irreversibly binding to the catalytic site of proprotein convertases, thereby inhibiting their activity. The compound targets the active site of these enzymes, preventing the cleavage of substrate proteins. This inhibition disrupts various cellular processes that rely on proprotein convertase activity, such as protein maturation, signal transduction, and viral entry .
Vergleich Mit ähnlichen Verbindungen
Decanoyl-RVKR-CMK TFA is unique in its ability to inhibit all seven proprotein convertases, making it a versatile tool for studying these enzymes. Similar compounds include:
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with similar inhibitory properties.
Furin Inhibitor I: A compound that specifically targets furin and other proprotein convertases.
Compared to these compounds, this compound offers broader inhibitory activity, making it suitable for a wide range of research applications.
Eigenschaften
Molekularformel |
C36H67ClF3N11O7 |
|---|---|
Molekulargewicht |
858.4 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1 |
InChI-Schlüssel |
QYMXBIIZDOWKAX-GRDOVIKDSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


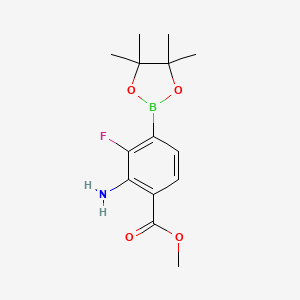
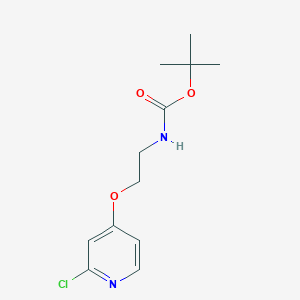
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
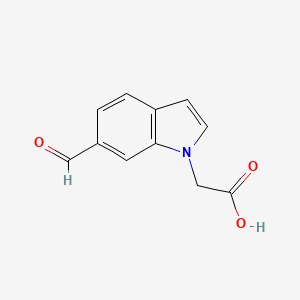
![Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13920023.png)
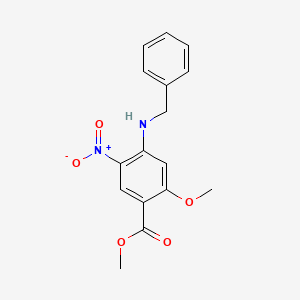
![1-(5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl)ethane-1,2-diol](/img/structure/B13920034.png)
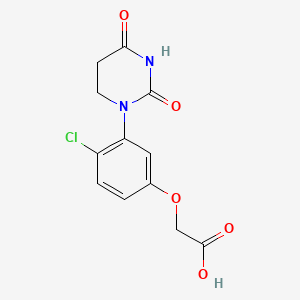
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)
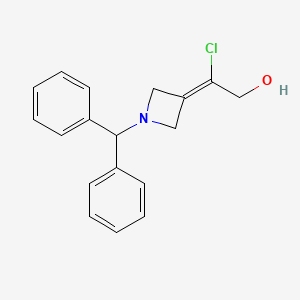
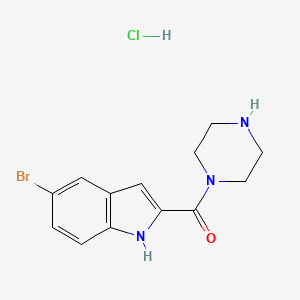
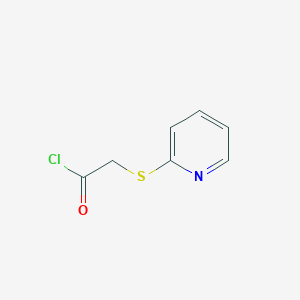
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
